3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide
Description
This compound belongs to the triazolo[4,3-a]quinazoline family, characterized by a fused heterocyclic core combining triazole and quinazoline moieties. Its structure includes:
- Thioether-linked acetamide: A 2-((4-fluorobenzyl)amino)-2-oxoethyl group attached via a sulfur atom, enhancing lipophilicity and metabolic stability .
- N-isopropyl propanamide side chain: Introduces steric bulk, which may influence receptor binding and pharmacokinetics .
Synthetic routes for analogous triazoloquinazolines involve nucleophilic substitution reactions of thiol-containing intermediates with halogenated acetamides, as demonstrated in and . The fluorine atom on the benzyl group likely improves bioavailability, as fluorinated analogs often exhibit enhanced membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
3-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-15(2)27-20(32)11-12-30-22(34)18-5-3-4-6-19(18)31-23(30)28-29-24(31)35-14-21(33)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHDIAWVPKGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to target pcaf (p300/cbp-associated factor), a histone acetyltransferase involved in transcriptional regulation.
Mode of Action
Similar compounds have been suggested to bind to their targets, resulting in changes in the target’s function
Biochemical Pathways
Similar compounds have been found to affect the histidine production pathway
Result of Action
Biological Activity
The compound 3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 371.45 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A triazole ring , which is known for its role in various biological activities.
- A quinazoline moiety , contributing to its pharmacological potential.
- A thioether linkage , which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could bind to specific receptors, altering their activity and influencing signaling pathways.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Studies have shown that quinazoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways .
- Antimicrobial Effects : Compounds with similar structures have been reported to possess antibacterial and antifungal activities .
- Neurological Effects : The potential neuroprotective properties are being explored, particularly in models of epilepsy and neurodegenerative diseases .
Case Studies
- Anticancer Studies :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Key Structural and Functional Differences
Triazoloquinazoline vs. Quinazolinone Cores: The target compound’s triazoloquinazoline core (vs. The fused triazole ring may enhance metabolic stability compared to simpler quinazolinones .
Fluorinated vs. Non-Fluorinated Substituents: The 4-fluorobenzyl group in the target compound improves lipophilicity (clogP ~2.8) relative to non-fluorinated analogs (e.g., Ev6’s methylbutanoate, clogP ~1.9), favoring blood-brain barrier penetration . Fluorine’s electron-withdrawing effect may modulate electronic properties of the acetamide moiety, altering binding affinity to enzymes like kinases or proteases .
Thioether vs. Sulfonyl/Sulfanyl Linkages: The thioether group in the target compound (vs.
Side Chain Variations :
- The N-isopropyl propanamide side chain introduces steric hindrance, which may reduce off-target interactions compared to smaller substituents (e.g., methyl esters in Ev6) .
Preparation Methods
N-Alkylation Procedure
In a dioxane solvent system, the amine intermediate is treated with N-isopropylacrylamide and potassium hydroxide at 50°C for 18–72 hours. The reaction proceeds via Michael addition, with the base catalyzing the formation of the C–N bond. The crude product is purified by extraction and evaporation, achieving 59–85% yield depending on the substitution pattern.
Amide Coupling Optimization
For higher efficiency, carbodiimide-mediated coupling (e.g., EDC/HOBt) is employed. The carboxylic acid derivative of the triazoloquinazoline reacts with isopropylamine in dichloromethane (DCM) at room temperature. This method affords the target amide in 90–95% yield, with minimal byproducts.
Integrated Synthetic Pathway
A consolidated route integrating the above steps is outlined below:
Challenges and Optimization
Solubility Issues
The triazoloquinazoline intermediate exhibits low solubility in polar solvents, complicating purification. Patent US20210087193 addresses this by using tetrahydrofuran-dimethyl sulfoxide (THF-DMSO) mixtures to enhance solubility during coupling steps.
Metal Residue Mitigation
Traditional Stille couplings using tin reagents are replaced with Negishi couplings employing benzyl zinc chloride. This modification eliminates tin contamination, critical for pharmaceutical applications.
Regioselectivity Control
Copper(I) catalysts in triazole formation ensure regioselective 1,4-disubstitution, avoiding the formation of 1,5-regioisomers.
Q & A
Basic: What are the critical steps in synthesizing this compound, and what parameters most significantly impact yield and purity?
Methodological Answer:
The synthesis involves multi-step routes, typically starting with the formation of the triazoloquinazoline core followed by functionalization with the 4-fluorobenzylthioacetamide and isopropylpropanamide moieties. Key steps include:
- Cyclocondensation of precursors (e.g., hydrazine derivatives with quinazolinones) under reflux in solvents like dimethylformamide (DMF) or dioxane .
- Thioether linkage formation via nucleophilic substitution, requiring precise temperature control (60–80°C) and catalysts like triethylamine to enhance reactivity .
- Amidation using activated esters (e.g., HATU/DMAP) in anhydrous conditions to minimize hydrolysis .
Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents. For example, excess thiol reagents can lead to byproducts, while insufficient reflux time reduces cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the final compound .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) and confirms connectivity .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the triazoloquinazoline core .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 528.1921) .
- HPLC-PDA: Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) and detects trace impurities .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Methodological Answer:
Contradictions often arise from:
- Tautomerism in the triazoloquinazoline core, leading to variable NMR signals. Use variable-temperature NMR or deuterated solvents to stabilize tautomers .
- Residual solvents in MS spectra. Employ high-purity solvents and rigorous drying (e.g., lyophilization) .
- Stereochemical ambiguities. X-ray crystallography or computational modeling (DFT) clarifies spatial arrangements .
For example, a 2021 study used DFT-optimized structures to assign ambiguous NOESY correlations in similar triazoloquinazolines .
Advanced: What strategies optimize reaction conditions for scale-up while maintaining yield?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). A 2021 flow-chemistry study achieved 85% yield in diphenyldiazomethane synthesis via DoE-optimized continuous flow reactors .
- Solvent Engineering: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce waste .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
Basic: What are the primary biological targets or mechanisms of action reported for triazoloquinazoline derivatives?
Methodological Answer:
- Kinase Inhibition: Triazoloquinazolines often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) due to structural mimicry of purine .
- Antimicrobial Activity: The 4-fluorobenzyl group enhances membrane penetration, disrupting bacterial efflux pumps .
- Cytotoxicity Assays: IC50 values are determined via MTT assays (e.g., 2.5 µM against HeLa cells) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?
Methodological Answer:
- Fragment-Based Screening: Replace the isopropyl group with bulkier tert-butyl or cyclopropyl analogs to enhance hydrophobic interactions .
- Bioisosteric Replacement: Substitute the thioether linkage with sulfoxide/sulfone groups to modulate electron density and binding affinity .
- Molecular Dynamics (MD) Simulations: Predict binding poses with targets (e.g., MD of triazoloquinazoline-EGFR complexes over 100 ns trajectories) .
Basic: How does the compound’s stability under physiological conditions (pH, temperature) affect experimental design?
Methodological Answer:
- pH Stability: The amide bond hydrolyzes at pH < 3 or > 10. Use buffered solutions (pH 7.4) for in vitro assays .
- Thermal Stability: Degrades above 80°C. Store at –20°C in amber vials to prevent photodegradation .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess half-life (t1/2 > 60 min suggests suitability for in vivo studies) .
Advanced: What statistical or computational approaches predict synthetic feasibility or biological activity of novel derivatives?
Methodological Answer:
- Retrosynthetic Software (e.g., ChemAxon): Generates plausible routes using known reactions (e.g., amidation, cyclocondensation) .
- Machine Learning (ML): Train models on PubChem data to predict solubility (e.g., Random Forest regression with R² > 0.85) .
- Free-Energy Perturbation (FEP): Quantifies binding energy changes for SAR-guided modifications (e.g., ΔΔG < 1 kcal/mol indicates favorable mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
